Hulupone
Description
Contextualization of Hulupone within Hop (Humulus lupulus L.) Phytochemistry
The phytochemistry of hops is rich and complex, characterized by several classes of compounds, including bitter acids (alpha-acids and beta-acids), prenylated chalcones, and essential oils wikidata.orgmdpi.cominvivochem.comjkchemical.comhemorella.pl. This compound is classified as an organic compound belonging to the group of vinylogous acids, which are characterized by a hydroxyl group indirectly attached to a carbonyl via a vinyl moiety wikipedia.orgthegoodscentscompany.com.
This compound (CHO) is specifically identified as an oxidized derivative of the beta-acids, particularly lupulone (B1675512) ebiohippo.cominvivochem.comuni.luwikipedia.orguni.lu. The beta-acids (lupulones) are a major constituent of hop resins, and their oxidation leads to the formation of hulupones invivochem.comuni.luwikipedia.orguni.lunih.gov. This class includes congeners such as cothis compound (B159698) (derived from colupulone) and adthis compound (derived from adlupulone), alongside this compound itself ebiohippo.cominvivochem.comuni.luwikipedia.orguni.luufop.br.
The chemical properties of this compound are summarized in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CHO | wikipedia.orgnih.gov |
| Molecular Weight | 332.43 g/mol | nih.govwikipedia.org |
| IUPAC Name | 4-hydroxy-5-(3-methylbutanoyl)-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione | wikipedia.orgnih.gov |
| CAS Number | 468-62-2 | wikipedia.orgnih.gov |
| PubChem CID | 630403 | nih.gov |
| Compound Class | Vinylogous acid, Cyclic ketone | wikipedia.orgthegoodscentscompany.com |
The relationship between this compound and its precursor beta-acids, along with its congeners, is crucial for understanding its role in hop phytochemistry. Table 2 outlines this compound and its related beta-acid congeners.
Table 2: this compound and its Congeners
| This compound Congener | Corresponding Beta-Acid | PubChem CID (this compound Congener) | PubChem CID (Beta-Acid) |
| This compound | Lupulone | 630403 | 68051 |
| Cothis compound | Colupulone (B1216029) | 550598 | 373677 |
| Adthis compound | Adlupulone (B1665543) | (Congener of this compound) | 9909740 |
Significance of this compound in Contemporary Chemical and Biological Research
While the specific biological activities of this compound have not been as extensively documented as other major hop compounds like xanthohumol (B1683332) or the alpha-acids (humulones), its significance lies primarily in its role as a transformation product of beta-acids during processes like wort boiling in brewing uni.lu. Hulupones contribute to the bitter taste of beer, albeit to a minor extent uni.lu.
Structure
2D Structure
3D Structure
Properties
CAS No. |
468-62-2 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methylbutanoyl)-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7-8,14,22H,9-11H2,1-6H3 |
InChI Key |
YDAFVJGIRJZGKB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |
Other CAS No. |
468-62-2 |
Origin of Product |
United States |
Natural Occurrence and Biogenesis of Hulupone
Presence in Hop (Humulus lupulus L.) Plant Components
Hulupone is an oxidation product of hop beta-acids (lupulones) nih.gov. Structurally, hulupones differ from their parent beta-acids by a contraction of their cyclic carbon backbone from a six-carbon to a five-carbon ring, making them structurally similar to iso-alpha-acids and humulinones uni.lu. Once formed, hulupones are relatively stable and can persist through various stages of the brewing process nih.gov.
Association with Hop Resins (Soft and Hard Fractions)
Hop resins are categorized into soft and hard fractions based on their solubility. Beta-acids, the precursors to hulupones, are components of the soft resins found in hops nih.gov. However, hulupones themselves are classified as "hard resins" due to their solubility in alcohol, and they contribute to the bitterness and antimicrobial properties of beer unisa.it. Research has confirmed that hulupones are major oxidation products of hop resins that form during storage nih.gov.
Identification in Specific Hop Cultivars
The content of this compound and its precursors, beta-acids, can vary significantly across different hop cultivars. While specific quantitative data for this compound content in individual cultivars is less commonly detailed than for alpha-acids or beta-acids, it is understood that the variability in beta-acid composition among cultivars directly influences the potential for this compound formation. For instance, beta-acid levels vary in hop varieties, with lupulone (B1675512) ranging from approximately 30% to 55% of total beta-acids, colupulone (B1216029) from 20% to 55%, and adlupulone (B1665543) from 10% to 15% across different varieties. Studies on wild hops have identified co-, n-, and ad-hulupone, noting significant variations in the amounts of these metabolites between different genetic clusters.
The variability in beta-acid content among European hop varieties has been evaluated, providing a basis for understanding potential this compound levels. For example, in a study of European hop varieties over fifteen years, the lowest average beta-acid content was observed in Celeia (2.77% w/w) and Golding (2.97% w/w), while Vital showed the highest at 7.30% w/w. These variations in precursor availability inherently affect the ultimate concentration of hulupones.
Table 1: Example Beta-Acid Content Variability in Selected Hop Varieties (Illustrative Data)
| Hop Variety | Average Beta-Acid Content (% w/w) |
| Celeia | 2.77 |
| Golding | 2.97 |
| Vital | 7.30 |
Formation from Beta-Acids
This compound primarily forms through the oxidative degradation of beta-acids.
Oxidative Pathways Leading to this compound
Hulupones are direct oxidation products of hop beta-acids, specifically lupulones nih.gov. The proposed mechanism involves the initial formation of a 6-peroxy-lupulone intermediate, which then spontaneously transforms into this compound under specific reaction conditions. This oxidative process can occur at ambient temperatures and is accelerated by the presence of oxygen and reducing agents. The synthesis of hulupones from beta-acids has been achieved through oxidation in the presence of sodium sulphite, demonstrating a feasible route for their laboratory preparation. The conversion of the six-membered ring structure of beta-acids to the five-membered ring of hulupones is a key structural change during this oxidation uni.lu.
Environmental and Processing Factors Influencing this compound Formation
Several environmental and processing factors significantly influence the formation of this compound from beta-acids. High temperatures, such as those encountered during wort boiling, accelerate the reactivity of beta-acids and promote this compound formation nih.gov. Additionally, this compound can form on trub (sediment) after the separation of spent hops from boiled wort, particularly in hot environments with ample oxygen nih.gov. The formation of hulupones is also observed during hop storage and aging processes, as well as during beer storage and aging nih.govuni.lu.
Hop Storage and Aging Processes
Hop storage conditions play a critical role in the oxidative degradation of beta-acids into hulupones. Oxidation reactions are the primary cause of hop acid degradation during storage uni.lu. To minimize this degradation, inert packaging and cold temperatures are recommended for hop storage uni.lu. For instance, hop pellets stored at +2 °C in an inert nitrogen atmosphere showed no significant change in hop acid composition over 12 months uni.lu. Conversely, hop cones stored in large bales (without inert conditions) at -5 °C for just three months experienced greater alpha-acid degradation compared to those stored at -20 °C uni.lu.
More severe degradation of humulones and lupulones into humulinones and hulupones occurs at higher storage temperatures. For example, Hallertauer Perle hops stored at 20 °C for 40 weeks showed approximately 17% degradation of initial humulones and lupulones into their respective oxidation products. At a higher temperature of 40 °C, 95% of beta- and alpha-acids degraded in a much shorter period of 5 and 8 weeks, respectively nih.gov. While hulupones are generally considered relatively stable in beer, their decrease during beer aging can be attributed to factors such as adhesion to cold break material. Studies on beer aging have shown that co-hulupone exhibits comparative stability, even as other bitter substances degrade significantly at elevated temperatures (e.g., 22 °C and 30 °C).
Table 2: Impact of Storage Temperature on Hop Acid Degradation nih.gov
| Storage Temperature | Duration | Degradation of Humulones & Lupulones (Hallertauer Perle Hops) |
| 20 °C | 40 weeks | ~17% |
| 40 °C | 5-8 weeks | ~95% (for beta- and alpha-acids) |
Wort Boiling and Brewing Conditions
The conditions prevalent during wort boiling and subsequent brewing processes significantly influence the formation of hulupones. High temperatures, characteristic of the wort boiling phase, accelerate the reactivity of beta acids, thereby promoting the formation of hulupones beerandbrewing.com. Beyond the boiling kettle, hulupones can also form on the trub (hot break) after the separation of spent hops from the boiled wort, where an environment of elevated temperature and ample oxygen availability persists beerandbrewing.combyo.com.
While the primary objective of wort boiling in brewing is to isomerize alpha acids (humulones) into iso-alpha acids, which are the main contributors to beer's bitter flavor, the oxidation of beta acids to hulupones also occurs concurrently byo.com. Although hulupones contribute bitterness, anecdotal evidence suggests that this bitterness can be perceived as unpleasant beerandbrewing.com. Once formed, hulupones exhibit considerable stability, allowing them to persist through all subsequent stages of the brewing process beerandbrewing.com.
Proposed Reaction Mechanisms for this compound Biogenesis
The formation of hulupones from beta acids involves oxidative pathways. A proposed mechanism suggests that a 6-peroxy-lupulone intermediate is initially formed . Under specific reaction conditions, this intermediate spontaneously transforms into this compound . Research indicates that a photosensitized oxidation process, conducted in a liquid alkaline medium with oxygen or an oxygen-containing gas and visible light, can facilitate the conversion of lupulones to a this compound-containing product . The reaction's efficiency is sensitive to its duration; it is recommended to discontinue the process when the oxygen consumption significantly declines or the pH fall ceases, as prolonged reaction times can lead to a decrease in this compound yield .
Further insights into the reaction pathways come from studies on the formation of cothis compound (B159698), a specific analogue of this compound. A proposed reaction pathway to cothis compound involves a peroxide molecule and the formation of 4-hydroxy-4-methyl-2-pentenoic acid lactone as an important by-product dcu.ie.
Chemical Synthesis and Derivatization of Hulupone
Synthetic Methodologies for Hulupone Production
This compound (CHO) is a naturally occurring compound that can also be produced through various synthetic methodologies, predominantly involving the oxidation of its precursors, the beta-acids kyoto-u.ac.jpbeerandbrewing.comscielo.brwikipedia.org.
Oxidation of Beta-Acids as a Primary Synthetic Route
The primary synthetic route for this compound production involves the oxidation of beta-acids, such as lupulone (B1675512), colupulone (B1216029), and adlupulone (B1665543) kyoto-u.ac.jpbeerandbrewing.comscielo.br. Beta-acids are highly susceptible to oxidation and degradation, a process that can occur during hop storage or during the wort boiling stage in brewing kyoto-u.ac.jpbeerandbrewing.comscielo.br. This oxidative transformation yields hulupones, including this compound, cothis compound (B159698), and adthis compound kyoto-u.ac.jpscielo.br.
A feasible laboratory method for synthesizing hulupones involves the oxidation of beta-acids in the presence of sodium sulfite (B76179) dcu.iedcu.ie. This approach utilizes readily available and relatively inexpensive beta-acid extracts as starting materials dcu.iedcu.ie. For instance, hulupones (specifically the mixture of cothis compound, this compound, and adthis compound, denoted as 5a-c) have been synthesized from beta-acid fractions kyoto-u.ac.jp.
Optimization of Synthesis Procedures for Enhanced Yield and Purity
Optimization efforts in this compound synthesis focus on achieving enhanced yields and higher purity, which is crucial for their use as analytical standards and for further research dcu.iedcu.ie. Previously established methods for oxidizing alpha- and beta-acids, followed by preparative liquid chromatography, have successfully yielded this compound extracts with high chromatographic purity, reported at 92.7% researchgate.net.
Modifications to existing synthesis procedures have been described to provide more facile routes, resulting in higher yields and sufficient purity for quantitative High-Performance Liquid Chromatography (HPLC) analysis dcu.iedcu.ie. The structural authenticity of synthesized hulupones is typically confirmed through techniques such as infrared (IR) and nuclear magnetic resonance (NMR) analysis dcu.iedcu.ie. Purity assessment is commonly performed using HPLC in conjunction with photodiode array detection dcu.iedcu.ie.
Structural Analogs and Derivatives of this compound
This compound is part of a family of related compounds, many of which are also derived from hops or can be synthetically produced or modified.
Natural and Chemically Modified this compound Derivatives (e.g., Cothis compound, Dihydrothis compound, Tetrahydrothis compound)
Hulupones exist as a group of compounds, with the main natural variants being this compound, cothis compound, and adthis compound, which are formed as oxidation products of their corresponding beta-acid analogs (lupulone, colupulone, and adlupulone, respectively) kyoto-u.ac.jpbeerandbrewing.comscielo.br. Beyond these primary oxidized forms, several other derivatives are known, including reduced forms like dihydrothis compound, tetrahydrothis compound, and hexahydrothis compound . Hulupinic acid is another important derivative, often formed as a degradation product of beta-acids or through the transformation of hulupones themselves scielo.brresearchgate.net.
Synthetic Strategies for Novel this compound Derivatives
Synthetic strategies for novel this compound derivatives often involve further chemical transformations of this compound or its precursors. For instance, hulupones can undergo further degradation reactions, leading to the formation of compounds such as hulupinic acids and epoxythis compound researchgate.net. Research also explores the synthesis and characterization of various hop-derived compounds, including hulupones, to develop pure reference standards for analytical purposes dcu.iedcu.ie. This involves modifying published procedures to improve yields and purity dcu.iedcu.ie. The broader field of hop chemistry also investigates novel derivatives of major hop constituents like humulone (B191422) and lupulone, often with an eye towards new applications kingston.ac.uk.
Advanced Analytical Techniques for Hulupone Research
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are indispensable for separating complex mixtures containing hulupone and for its subsequent quantification. These methods leverage differences in chemical properties to achieve high-resolution separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most widely utilized and robust technique for the analysis and quantification of this compound and other hop-derived components. HPLC is extensively employed for the quantitative analysis of this compound, particularly when formed from the oxidation of β-acids solutions thegoodscentscompany.comnih.gov. The purity of synthesized this compound, crucial for its use as a reference standard, is routinely established using HPLC, often coupled with photodiode array (PDA) detection thegoodscentscompany.comnih.gov.
Research has demonstrated the effectiveness of HPLC in separating and quantifying this compound as a major oxidation product in stored hops nih.govuni.lu. A notable HPLC-DAD (Diode Array Detector) method facilitates the simultaneous separation of various prenylflavonoids and 20 hop bitter acids, including this compound, within a 30-minute analytical run. This method typically utilizes a Hypersil-Keystone HyPURITY C18 column with a gradient mobile phase composed of phosphoric acid aqueous solution (pH 1.6) and acetonitrile (B52724) nih.gov.
Quantitative performance metrics for such HPLC-DAD analyses demonstrate high sensitivity and reproducibility. Limits of detection (LOD) for the analyzed compounds, including this compound, typically range from 0.04 to 0.15 µg/mL, while limits of quantification (LOQ) are between 0.12 and 0.45 µg/mL. Recovery rates generally fall within 82.6% to 99.7%, indicating excellent accuracy. The method's precision is reflected in intra-day variability (1.37-8.82%) and inter-day variability (0.68-9.74%) nih.gov. In instances where commercial standards for specific this compound variants (e.g., cothis compound) are unavailable, quantification can be achieved using calibration curves of structurally similar compounds like lupulone (B1675512) nih.gov. Reversed-phase HPLC with UV detection (RP-HPLC-UV) is also commonly used for the simultaneous quantification of humulones, isohumulones, humulinones, and hulupones uni.lu. Furthermore, HPLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for comprehensive characterization and quantification of hop bitter acids and phenolic compounds, which inherently includes this compound as a key oxidation product nih.gov.
Table 1: Representative HPLC-DAD Performance Parameters for Hop Compounds including this compound
| Parameter | Range (µg/mL) | Recovery (%) | Variability (Intra-day) (%) | Variability (Inter-day) (%) |
| Limits of Detection | 0.04 - 0.15 | N/A | N/A | N/A |
| Limits of Quantification | 0.12 - 0.45 | N/A | N/A | N/A |
| Recoveries | N/A | 82.6 - 99.7 | N/A | N/A |
| Intra-day Variability | N/A | N/A | 1.37 - 8.82 | N/A |
| Inter-day Variability | N/A | N/A | N/A | 0.68 - 9.74 |
Gas Chromatography (GC) Applications
While Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds in hops, such as terpenes and aroma-active constituents, its direct application for the analysis of this compound is less common due to this compound's relatively low volatility and higher molecular weight invivochem.comwikipedia.org. GC-MS (Gas Chromatography-Mass Spectrometry) is widely employed for the identification and quantification of volatile components in hops and beer, and for derivatized organic acids invivochem.comfrontiersin.org. However, for the direct analysis and quantification of this compound, HPLC remains the preferred chromatographic method thegoodscentscompany.comnih.govnih.govuni.lunih.gov.
Preparative Liquid Chromatography for Purification
Preparative liquid chromatography is a crucial technique for isolating and purifying this compound in quantities and purities sufficient for further research, analytical standard preparation, or other experimental purposes wikipedia.orgoregonstate.eduthegoodscentscompany.com. This process involves separating the target compound from starting materials, side reaction products, and other impurities present in complex extracts.
Methods involving the oxidation of α- and β-acids followed by preparative liquid chromatography have successfully yielded this compound extracts with high purity, typically around 92.7% as measured by analytical HPLC uni.lu. Modifications to established procedures have facilitated the preparation of hulupones in higher yields and sufficient purity for their use as quantitative HPLC standards thegoodscentscompany.comnih.gov. The general principle of preparative liquid chromatography relies on the differential affinities of compounds for a mobile and a stationary phase, with reversed-phase chromatography being the most frequently employed mode for purification wikipedia.org. Unlike analytical chromatography, preparative systems are designed to handle significantly larger sample volumes while maintaining effective separation and purity thegoodscentscompany.com.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are fundamental for confirming the structure of this compound and elucidating the structures of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of organic compounds, including this compound nih.govnih.govnih.gov. It provides detailed information about the molecular structure, including the types of protons and carbons present, their electronic environments, and their connectivity within the molecule.
For this compound, ¹H NMR spectroscopy has been instrumental in confirming its structural authenticity thegoodscentscompany.comnih.gov. For instance, the ¹H NMR spectrum of this compound has been used to confirm the addition of a second iso-pentenyl chain at the C-5 position, evidenced by doubled integration values for relevant protons when compared to precursor compounds like dehydrohumulinic acid thegoodscentscompany.com. Chemical shift values, such as the signal at 2.9 ppm for the CH₂ on the acyl group, indicate its attachment to a non-enolized carbonyl, providing crucial insights into the compound's electronic configuration thegoodscentscompany.com. Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), further enhance structural elucidation by revealing proton-proton correlations and conformational details nih.gov. High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to provide precise mass information, complementing the structural data obtained from NMR nih.govuni.lu.
Infra-Red (IR) Spectroscopy for Structural Confirmation
Infra-Red (IR) spectroscopy plays a vital role in the structural confirmation of this compound and its related compounds. IR analysis is routinely performed to verify the structural authenticity of synthesized or isolated this compound preparations thegoodscentscompany.comnih.gov.
IR spectroscopy works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at characteristic frequencies wikidata.org. The resulting spectrum provides a unique "fingerprint" for a molecule and indicates the presence of specific functional groups wikidata.orgnih.govuni.lu. While IR spectroscopy alone may not be sufficient for complete de novo structural elucidation of a novel compound, it is highly valuable when used in combination with other powerful analytical tools like NMR and mass spectrometry. It effectively confirms the presence or absence of key functional groups and provides corroborating evidence for proposed structures wikidata.org.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in chemical research, particularly for the precise determination of molecular formulas. Unlike nominal mass spectrometry, HRMS provides exact mass measurements with very high accuracy, allowing for the differentiation of compounds that may share the same integer nominal mass but possess distinct elemental compositions algimed.com. This capability is crucial for the unambiguous identification and characterization of natural products and complex organic molecules like this compound.
The fundamental principle behind HRMS in molecular formula determination lies in the unique mass defect of each element and its isotopes algimed.com. By measuring the exact mass of a molecular ion (or its adducts) to several decimal places, the elemental composition (e.g., the number of carbon, hydrogen, and oxygen atoms) can be unequivocally assigned. This high mass accuracy is critical, as even a small difference in exact mass can correspond to a completely different molecular formula algimed.com.
For this compound, HRMS analysis plays a pivotal role in confirming its molecular formula. This compound is known to have a molecular formula of C₂₀H₂₈O₄ nih.govuni.luepa.govnih.govtandfonline.com. The computed exact mass (monoisotopic mass) for this formula is 332.19875937 Da nih.govuni.luepa.gov. Experimental HRMS data, typically obtained via techniques such as Electrospray Ionization (ESI) coupled with HRMS, would yield an observed exact mass that closely matches this theoretical value, thereby validating the proposed molecular formula.
The interpretation of HRMS data often involves analyzing various adducts formed during the ionization process, such as protonated ([M+H]⁺), deprotonated ([M-H]⁻), or sodiated ([M+Na]⁺) ions. The precise mass-to-charge (m/z) ratios of these adducts provide further corroboration for the molecular formula. For this compound (C₂₀H₂₈O₄), predicted m/z values for common adducts are presented in Table 1, demonstrating the expected signals in a high-resolution mass spectrum uni.lu.
Table 1: Predicted m/z Values for this compound Adducts (C₂₀H₂₈O₄)
| Adduct Type | Chemical Formula | Predicted m/z uni.lu |
| [M+H]⁺ | C₂₀H₂₉O₄⁺ | 333.20604 |
| [M+Na]⁺ | C₂₀H₂₈O₄Na⁺ | 355.18798 |
| [M+NH₄]⁺ | C₂₀H₃₂O₄N⁺ | 350.23258 |
| [M+K]⁺ | C₂₀H₂₈O₄K⁺ | 371.16192 |
| [M-H]⁻ | C₂₀H₂₇O₄⁻ | 331.19148 |
| [M+Na-2H]⁻ | C₂₀H₂₆O₄Na⁻ | 353.17343 |
| [M]⁺ | C₂₀H₂₈O₄⁺ | 332.19821 |
| [M]⁻ | C₂₀H₂₈O₄⁻ | 332.19931 |
The application of HRMS in this compound research extends beyond simple formula confirmation. It is a vital tool in metabolomics studies for identifying and characterizing hop-derived compounds, including bitter acids, by providing molecular-level insights into their composition tum.decopernicus.org. While HRMS techniques can be biased towards certain ionization modes and lower masses, particularly in negative ESI for acidic compounds, they remain indispensable for comprehensive chemical characterization copernicus.org. The high mass resolution allows researchers to distinguish this compound from other structurally similar compounds or isomers that might be present in complex biological matrices, ensuring accurate identification and quantification in research contexts algimed.com.
Biological Activities and Molecular Mechanisms of Hulupone and Its Analogs
Antioxidant Activity and Oxidative Stress Modulation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a critical role in the pathogenesis of numerous diseases. Hulupone and its related compounds demonstrate significant antioxidant capabilities, contributing to cellular protection against oxidative damage.
This compound, as a hop bitter acid belonging to the lupulone (B1675512) class, exhibits potent radical scavenging activity. Studies have shown that lupulones possess strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity (RSA). The antioxidant activity of lupulone, as measured by the DPPH-RSA assay, has been found to be comparable to that of established natural antioxidants such as α-tocopherol and ascorbic acid. For instance, the half-maximal inhibitory concentration (IC50) for lupulone in the DPPH-RSA assay is reported to be in a similar range to these reference compounds nih.gov.
Table 1: Comparative Radical Scavenging Activity (DPPH-RSA)
| Compound | IC50 (M) | Source |
| Lupulone | Comparable to standards | nih.gov |
| α-Tocopherol | 2.8 × 10⁻⁵ | nih.gov |
| Ascorbic Acid | 3.3 × 10⁻⁵ | nih.gov |
This direct radical scavenging is a key mechanism through which these compounds neutralize harmful free radicals, often involving single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms nih.gov.
Beyond direct radical scavenging, this compound and its analogs are effective inhibitors of lipid peroxidation. Lipid peroxidation is a chain reaction initiated by free radicals that damages cellular membranes and lipoproteins, leading to cellular dysfunction and disease thegoodscentscompany.com. Hop bitter acids, including lupulones, have been demonstrated to possess potent lipid peroxidation inhibitory activity (LIA) nih.govresearchgate.net. Research into lupulone analogs, such as 5-acetyl lupulones and 4-methyl lupulones, has revealed that these compounds can exhibit even more potent LIA compared to native lupulones, even in the absence of significant radical scavenging activity nih.gov. This suggests that the beta,beta'-triketone moiety present in the structure of lupulones is crucial for their lipid peroxidation inhibitory effects nih.gov.
The antioxidant properties of this compound contribute to the regulation of cellular redox balance. Reactive oxygen and nitrogen species (ROS/RNS) are natural byproducts of cellular metabolism and play roles in signaling pathways, but their excessive accumulation can lead to oxidative stress and cellular damage nih.govresearchgate.net. Antioxidant defense systems, comprising both enzymatic and non-enzymatic components, work to maintain redox homeostasis . By scavenging free radicals and inhibiting lipid peroxidation, this compound and its related compounds help to mitigate oxidative stress, thereby preserving cellular integrity and function thegoodscentscompany.comresearchgate.net. This modulation of the redox environment is a critical aspect of their protective effects mdpi.com.
Inhibition of Lipid Peroxidation
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli, involving the coordinated action of various cellular and molecular mediators. This compound exhibits specific anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokines and, as part of hop extracts, the inhibition of nitric oxide synthesis.
This compound has been shown to selectively modulate the production of certain pro-inflammatory cytokines. Specifically, this compound demonstrates a moderate but selective inhibitory activity on the release of monocyte chemoattractant protein-1 (MCP-1) researchgate.netuni.lu. MCP-1 is a chemokine that plays a key role in recruiting monocytes to sites of inflammation. While broader hop extracts, which contain this compound, have been reported to decrease the levels of other pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cellular models researchgate.net, the direct and selective effect of this compound itself has been primarily observed on MCP-1 researchgate.netuni.lu. This indicates a targeted mechanism of action for this compound in specific inflammatory pathways.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
This compound, as a beta-acid, contributes to the anti-inflammatory activity observed in hop extracts. Hop bitter acids (HBAs), including alpha-acids (AA), beta-acids (BA), and iso-alpha-acids (IAA), have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway nih.gov. This inhibition is a key mechanism for their anti-inflammatory effects, as NF-κB is a pro-inflammatory transcription factor involved in the production of various inflammatory mediators nih.govmdpi.comaimspress.comresearchgate.net.
Studies have demonstrated that HBAs block the tumor necrosis factor-alpha (TNF-α)-induced production of the cytokine interleukin-6 (IL-6) and inhibit the transactivation of pro-inflammatory transcription factors such as NF-κB, activator protein-1 (AP-1), and cAMP-response element-binding protein (CREB) nih.gov. While all three classes of HBAs exhibit this effect, six-membered ring compounds like alpha-acids and beta-acids (which include this compound) showed comparable potency, whereas five-membered ring compounds (iso-alpha-acids) were effective at higher concentrations nih.gov. Specifically, this compound, in combination with iso-alpha-acids, has shown moderate but selective inhibitory activity on monocyte chemoattractant protein-1 (MCP-1) release researchgate.net. The anti-inflammatory actions of hop bitter acids, including the inhibition of NF-κB activation, also extend to reducing the expression of inflammatory prostaglandins (B1171923) and cytokines aimspress.com.
Antimicrobial Efficacy and Mechanisms
This compound, along with other hop bitter acids, possesses significant antimicrobial efficacy, primarily targeting Gram-positive bacterial strains nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govplos.orgmdpi.commdpi.comresearchgate.netmdpi.com. The antimicrobial activity of hop compounds, including beta-acids like this compound, has been recognized for its role in preserving beverages and for traditional medicinal applications nih.govnih.gov. This activity is generally more pronounced at lower pH values nih.govfrontiersin.orgmilkthefunk.combayern.de.
Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus spp., Propionibacterium acnes)
This compound and other hop beta-acids exhibit potent antibacterial activity against a range of Gram-positive bacteria, including clinically relevant strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Propionibacterium acnes (now Cutibacterium acnes) nih.govnih.govresearchgate.netnih.govmdpi.commdpi.commdpi.comd-nb.inforesearchgate.netfrontiersin.org.
Research has provided specific minimum inhibitory concentration (MIC) values for hop compounds against these pathogens. For instance, lupulone, a closely related beta-acid, has demonstrated inhibitory effects against P. acnes and S. aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of Hop Compounds Against Select Gram-Positive Bacteria
| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |
| Lupulone | Propionibacterium acnes | 3.1–6.2 | nih.gov |
| Lupulone | Staphylococcus aureus | 6.25–12.5 | nih.gov |
| Hop-CO2-extract (50% humulone (B191422), 50% lupulone) | Propionibacterium acnes | 3.1 | nih.govd-nb.info |
| Hop-CO2-extract (50% humulone, 50% lupulone) | Staphylococcus aureus | 9.4 | nih.govd-nb.info |
| Lupulone | Methicillin-susceptible S. aureus (MSSA) | 0.6–1.2 | researchgate.net |
| Lupulone | Methicillin-resistant S. aureus (MRSA) | 19.5–39 | researchgate.net |
The activity of hop compounds, including this compound, is generally higher against Gram-positive bacteria compared to Gram-negative bacteria, which often remain unaffected or are inhibited to a lesser extent due to their outer membrane acting as a barrier nih.govplos.orgmdpi.comresearchgate.netmdpi.com.
Anti-Biofilm Formation Capabilities
Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents researchgate.netnih.govnih.gov. Hop compounds, including lupulone and xanthohumol (B1683332), have demonstrated potent anti-biofilm activity against various Staphylococcus species, including methicillin-susceptible and resistant strains researchgate.netnih.govmdpi.comfrontiersin.orgnih.gov.
Studies have shown that these compounds can decrease the adhesion of staphylococci to abiotic surfaces and significantly inhibit biofilm formation even at sub-MIC concentrations nih.govfrontiersin.org. Furthermore, lupulone and xanthohumol have been observed to penetrate existing biofilms and reduce the number of viable bacterial cells within them researchgate.netnih.gov. For instance, higher concentrations of lupulone (approximately 125 µg/mL) have been reported to reduce the number of surviving bacterial cells in biofilms to zero researchgate.netnih.gov. Hop extracts have also shown a remarkable inhibition of biofilm formation, with significant biomass reduction across various tested microorganisms frontiersin.org.
Cellular Targets and Mechanisms of Action in Bacteria
The primary cellular target of this compound and other hop bitter acids in bacteria is the bacterial cell membrane nih.govresearchgate.netfrontiersin.orgplos.orgresearchgate.netmdpi.commilkthefunk.combayern.denih.gov. These compounds are categorized as "phyto-ionophores" due to their mechanism of action frontiersin.org.
This compound and related hop bitter acids disrupt the integrity of the bacterial cell membrane, leading to increased permeability nih.govresearchgate.netplos.orgmilkthefunk.combayern.denih.gov. This disruption is attributed to their lipophilic nature, allowing them to interact with and penetrate the phospholipid components of the bacterial membrane researchgate.netplos.org. This interaction can interfere with essential bacterial systems, such as the phosphoenolpyruvate (B93156) (PEP) system in Gram-positive bacteria, resulting in membrane leakage nih.govresearchgate.net. The consequence of this membrane disruption is a complete inhibition of active transport mechanisms for vital nutrients like sugars and amino acids into the bacterial cell researchgate.netresearchgate.netbayern.de.
A crucial aspect of the antimicrobial mechanism of this compound and other hop acids is their ability to dissipate the proton gradient across the bacterial cell membrane milkthefunk.combayern.denih.gov. The proton motive force (PMF), an electrochemical proton gradient, is essential for numerous vital cellular processes in bacteria, including ATP synthesis, nutrient uptake, and cell division nih.govlibretexts.org.
As phyto-ionophores, protonated hop acids can cross the bacterial cell membrane. Once inside, they dissociate, releasing protons (H+ ions) and thereby decreasing the intracellular pH milkthefunk.combayern.de. These dissociated forms then bind to metal ions and transport them back across the membrane, effectively shuttling protons and dissipating the proton gradient milkthefunk.combayern.de. The collapse of this proton gradient renders the bacterial cell unable to maintain its energy state and carry out essential metabolic functions, ultimately leading to inhibited growth and cell death bayern.denih.govlibretexts.org.
Membrane Permeability Disruption and Ionophore Activity
Anticarcinogenic and Cytotoxic Effects (in vitro)
Beta-acids, including this compound, have demonstrated significant inhibitory effects on the proliferation of cancer cells. Studies have shown that lupulones (beta-acids) are more effective than alpha-acids (humulones) in inhibiting the growth of human prostate cancer (PC3) and colon cancer (HT29) cell lines. wikidata.orgnih.gov
Table 1: In Vitro Cytotoxicity (IC50) of Hop Bitter Acids on Cancer Cell Lines nih.gov
| Compound Class | Cell Line | IC50 (µg/mL) |
| Beta-acids (Lupulones) | PC3 (Prostate) | 2.4 |
| Beta-acids (Lupulones) | HT29 (Colon) | 8.1 |
| Alpha-acids (Humulones) | PC3 (Prostate) | 13.2 |
| Alpha-acids (Humulones) | HT29 (Colon) | 15.5 |
These findings highlight the potent antiproliferative activity of beta-acids, such as this compound, against specific cancer types. wikidata.orgnih.gov
Lupulone derivatives, which include this compound, have been shown to efficiently induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov This mechanism is crucial for eliminating malignant cells and is a key target in anticancer strategies. nih.gov
The induction of apoptosis by lupulone derivatives is mediated through caspase-dependent pathways. Specifically, these compounds have been observed to activate initiator caspases, such as caspase-8 and caspase-9, which subsequently lead to the activation of executioner caspase-3. nih.gov Caspases are a family of proteases that play a central role in the controlled dismantling of the cell during apoptosis. wikipedia.orgnih.gov The activation of these caspases is a critical step in the apoptotic cascade, leading to the degradation of cellular components and ultimately cell death. wikipedia.org
Information specifically detailing the direct induction of autophagy by this compound in malignant cells is not explicitly available in the provided search results. While general discussions on autophagy's role in cancer and the effects of other hop components on autophagy exist, direct research findings linking this compound to autophagy induction were not found.
Induction of Apoptosis Pathways
Anticollagenase Activity
This compound, as a component of the lupulones, demonstrates anticollagenase inhibitory activity. Naturally occurring hop components, including xanthohumol, humulones, and lupulones, have shown moderate to strong anticollagenase effects. wikidata.orgguidetopharmacology.orgthegoodscentscompany.com This activity is relevant in contexts such as skin health, where collagenase enzymes contribute to the degradation of collagen. guidetopharmacology.org
Structure Activity Relationship Sar Studies of Hulupone and Derivatives
Impact of Structural Modifications on Specific Biological Activities (e.g., Antimicrobial, Cytotoxic Potency)
While direct studies detailing the impact of specific modifications to Hulupone's structure on its antimicrobial or cytotoxic potency are not extensively documented, its formation as an oxidation product from beta-acids provides insight into how structural changes can influence biological effects scielo.br. Beta-acids, such as lupulone (B1675512) (PubChem CID: 68051), possess significant antimicrobial activity, including strong effects against methicillin-resistant Staphylococcus aureus (MRSA) and the ability to inhibit biofilm formation nih.govmdpi.com. Lupulone's antibacterial and antifungal actions are attributed to its capacity to chelate metal ions and facilitate their passive diffusion out of microbial cells, as well as by affecting the structure of microbial membranes and cell walls nih.govkingston.ac.uk. The transformation of these beta-acids into this compound, a five-membered ring structure, represents a structural modification that alters the compound's properties and contributions, shifting from the broad antimicrobial spectrum of the parent beta-acids to a role primarily noted for its contribution to bitterness in beer scielo.brasbcnet.org. This suggests that the ring contraction and oxidation process leading to this compound may modulate or diminish some of the potent antimicrobial activities observed in its beta-acid precursors.
Comparative SAR with Related Hop Acids (e.g., Iso-alpha-acids, Humulinones, Lupulones)
The structure-activity relationship of this compound can be further understood by comparing it with other major hop acids:
Lupulones (Beta-acids): Lupulones, such as Lupulone (PubChem CID: 68051) and Colupulone (B1216029) (PubChem CID: 373677), are characterized by a six-membered phloroglucinol (B13840) ring with three isoprenoid side chains nih.govinvivochem.com. These compounds are potent antimicrobial agents nih.govnih.govmdpi.com. This compound is an oxidation product of these beta-acids, involving a ring contraction to a five-membered cyclopentanetrione structure scielo.br. This structural rearrangement from a six-membered to a five-membered ring significantly differentiates this compound from its precursors in terms of chemical stability and biological profile, with this compound contributing to bitterness rather than strong antimicrobial action scielo.brasbcnet.org.
Humulones (Alpha-acids): Alpha-acids, including Humulone (B191422) (PubChem CID: 442911) and Cohumulone (PubChem CID: 196915), also feature a six-membered phloroglucinol ring, but with different side-chain arrangements compared to beta-acids wikipedia.orgnih.gov. While humulones exhibit antibacterial and antioxidant properties, their primary significance in brewing lies in their thermal isomerization to iso-alpha-acids, which are the main source of beer bitterness nih.govnih.govoregonstate.edubeerandbrewing.com.
Iso-alpha-acids (Isohumulones): Iso-alpha-acids, represented by Isohumulone (PubChem CID: 93090), are isomers of alpha-acids formed during the brewing process through a heat-induced ring contraction, resulting in a five-membered ring structure oregonstate.eduwikipedia.orguniversiteitleiden.nl. These compounds are the primary contributors to the bitter taste of beer and are significantly more soluble than their alpha-acid precursors oregonstate.eduwikipedia.orgworktribe.com. Both this compound and iso-alpha-acids possess a five-membered ring, but their formation pathways and specific side-chain arrangements differ, leading to distinct contributions to beer characteristics.
The comparative SAR reveals that while beta-acids (lupulones) are potent antimicrobials, their oxidation products like this compound, despite a structural change to a five-membered ring, contribute to bitterness. Similarly, alpha-acids (humulones) isomerize to iso-alpha-acids (isohumulones) which are key bittering agents, and their oxidation products (humulinones) also contribute to bitterness. This suggests that the five-membered ring structure, whether formed through oxidation (this compound, Humulinones) or isomerization (Iso-alpha-acids), is often associated with bitterness in hop compounds, though the specific arrangement of functional groups and side chains dictates the precise nature and intensity of this bitterness and other biological activities.
Q & A
What are the standard analytical methodologies for isolating and quantifying Hulupone in plant matrices?
Basic Research Focus
this compound, a hop-derived compound, requires precise isolation techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for quantification . Key challenges include minimizing matrix interference from polyphenols and terpenoids. Method validation should address specificity, linearity (R² ≥ 0.995), and recovery rates (85–115%) using spiked samples .
Advanced Research Focus
For metabolomic profiling, consider ultra-high-resolution LC-Orbitrap MS to distinguish this compound from structural analogs like Adthis compound. Recent studies report discrepancies in quantification due to ionization suppression in complex matrices; cross-validation with nuclear magnetic resonance (NMR) is recommended to resolve ambiguities .
How can researchers address contradictions in this compound’s reported bioactivity across in vitro studies?
Basic Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. antioxidant effects) often arise from variability in experimental conditions. Standardize cell lines (e.g., HepG2 for cytotoxicity assays) and control for solvent effects (DMSO concentrations ≤0.1%) .
Advanced Research Focus
Apply multi-omics integration (transcriptomics and metabolomics) to identify confounding factors. For example, a 2024 study demonstrated that this compound’s antioxidant activity in S. cerevisiae was pH-dependent, explaining contradictory results in neutral vs. acidic media .
What experimental designs are optimal for studying this compound’s metabolic pathways in model organisms?
Basic Research Focus
Use isotope-labeled this compound (e.g., ¹³C-tracers) in rodent models to track hepatic metabolism. Baseline pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ) should be established via serial plasma sampling .
Advanced Research Focus
Leverage CRISPR-Cas9 gene editing in Arabidopsis thaliana to knockout candidate cytochrome P450 enzymes involved in this compound biosynthesis. A 2023 study identified CYP71D180 as critical, but conflicting evidence suggests species-specific pathways .
How can researchers validate this compound’s structural stability under varying environmental conditions?
Basic Research Focus
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidized this compound) should be characterized using tandem MS/MS fragmentation patterns .
Advanced Research Focus
Apply density functional theory (DFT) simulations to predict degradation pathways. Recent computational models conflict with empirical data, highlighting the need for in situ Raman spectroscopy to monitor real-time structural changes .
What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
Basic Research Focus
Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Ensure sample sizes (n ≥ 6 per group) meet power analysis thresholds (α = 0.05, β = 0.2) .
Advanced Research Focus
Implement Bayesian hierarchical models to account for inter-study variability. A 2025 meta-analysis revealed that 30% of this compound toxicity data violates normality assumptions; robust bootstrap resampling is advised .
How can researchers mitigate batch-to-batch variability in this compound extraction from raw hops?
Basic Research Focus
Standardize extraction solvents (e.g., ethanol:water 70:30 v/v) and optimize sonication time (20–40 min) using a central composite design (CCD). Document batch metadata (harvest year, hop cultivar) .
Advanced Research Focus
Develop machine learning models (e.g., random forest regression) to predict extraction yields from hyperspectral imaging data of raw hops. Pilot studies show R² = 0.89 for this compound concentration prediction .
What are the emerging applications of this compound in non-beverage research contexts?
Advanced Research Focus
Recent investigations propose this compound as a quorum-sensing inhibitor in Pseudomonas aeruginosa. However, conflicting results on minimal inhibitory concentrations (MICs) necessitate standardized biofilm assays (e.g., Calgary Biofilm Device) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
